![molecular formula C12H11BP B1588975 Diphenylphosphine borane CAS No. 41593-58-2](/img/structure/B1588975.png)
Diphenylphosphine borane
Overview
Description
Diphenylphosphine borane, also known as (diphenylphosphine)trihydroboron, is a chemical compound with the molecular formula (C6H5)2PH·BH3. This compound is notable for its applications in organic synthesis and catalysis. It is a white solid that is soluble in organic solvents and is used as a reagent in various chemical reactions .
Preparation Methods
The synthesis of borane-diphenylphosphine complex typically involves the reaction of diphenylphosphine with borane. One common method is the reaction of diphenylphosphine with borane-tetrahydrofuran complex (BH3·THF) in an inert atmosphere. The reaction is carried out at room temperature and yields the borane-diphenylphosphine complex as a white solid .
Industrial production methods for borane-diphenylphosphine complex are similar to laboratory synthesis but are scaled up to meet demand. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Diphenylphosphine borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylphosphine oxide.
Reduction: It acts as a reducing agent in several organic reactions.
Substitution: The complex can participate in substitution reactions where the borane group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Neuroprotection
Diphenylphosphine borane and its derivatives have shown significant potential in neuroprotective applications. Research indicates that these borane-phosphine complexes, specifically bis(3-propionic acid methyl ester) phenylphosphine borane (PB1) and (3-propionic acid methyl ester) this compound (PB2), can protect neurons from oxidative stress and apoptosis caused by superoxide production during mitochondrial dysfunction.
- Mechanism of Action : These compounds act as intracellular disulfide reducing agents, which help in maintaining redox balance within cells. They do not directly scavenge superoxide but rather facilitate the reduction of oxidized sulfhydryls, thereby preventing neuronal cell death in models of axonal injury such as optic nerve transection and experimental glaucoma .
- Case Studies : In vitro studies demonstrated that PB1 significantly improved cell viability in retinal ganglion cells exposed to toxic agents like menadione and antimycin A, with a notable reduction in cell death rates . In vivo studies further confirmed their neuroprotective effects, suggesting their potential for therapeutic use in neurodegenerative conditions.
Radioprotection
The compound has also been explored for its radioprotective properties. Studies have shown that phosphine-borane complexes can protect endothelial cells from radiation-induced damage by reducing oxidative stress and enhancing cell survival post-irradiation . This application is particularly relevant for developing treatments to mitigate the side effects of radiation therapy in cancer patients.
Catalysis
This compound serves as a crucial reagent in organic synthesis, particularly in hydrosilylation reactions. It acts as a protecting group for phosphorus atoms during various chemical transformations, allowing for selective reactions without the degradation of sensitive phosphorus functionalities .
- Reactivity with Arynes : Recent studies have explored its reactivity with aryne precursors to synthesize valuable dibenzophospholes, which are important in organic electronics and optoelectronics. The reactions are sensitive to substituents on the aryne, affecting the efficiency of the synthesis .
Formation of Alkaline-Earth Derivatives
This compound can react with alkaline earth metals to form phosphidoboranes. These derivatives exhibit unique properties that can be harnessed for various applications in materials science and catalysis .
Development of Functional Materials
The unique electronic properties of this compound derivatives make them suitable candidates for developing functional materials, including those used in sensors and photovoltaic devices. Their ability to stabilize charge carriers is particularly beneficial in enhancing the performance of organic electronic devices.
Mechanism of Action
The mechanism of action of borane-diphenylphosphine complex involves its ability to reduce intracellular disulfides. This reduction is crucial for its neuroprotective effects, as it helps in maintaining the redox balance within cells. The compound activates the extracellular signal-regulated kinases 1/2 (ERK1/2) cell survival pathway, which contributes to its protective effects on neurons .
Comparison with Similar Compounds
Diphenylphosphine borane is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Borane-triphenylphosphine complex: This compound has a similar structure but with three phenyl groups attached to the phosphorus atom.
Phosphine-borane complexes: These include various derivatives where the phosphine group is substituted with different organic groups.
The uniqueness of borane-diphenylphosphine complex lies in its specific applications in catalysis and its potential neuroprotective effects, which are not as prominent in other similar compounds .
Biological Activity
Diphenylphosphine borane (DPB) is a phosphine-borane complex that has garnered attention for its potential biological activities, particularly in neuroprotection. This article synthesizes current research findings on the biological activity of DPB, focusing on its mechanisms of action, efficacy in preventing neuronal damage, and related case studies.
Overview of this compound
This compound is characterized by the formula and is classified as a phosphine-borane complex. These compounds are known for their ability to act as reducing agents, which can influence various biochemical pathways in cells.
Research indicates that this compound and similar phosphine-borane complexes exert their biological effects primarily through intracellular disulfide reduction . This mechanism helps protect neurons from oxidative stress and cell death associated with mitochondrial dysfunction. Specifically, DPB does not scavenge superoxide directly but instead reduces oxidized sulfhydryls, which are critical for maintaining cellular redox balance .
Key Findings:
- Neuroprotection : DPB has been shown to prevent neuronal cell death induced by superoxide production from mitochondrial inhibitors like menadione and antimycin A .
- Activation of Survival Pathways : The compound activates the extracellular signal-regulated kinases 1/2 (ERK1/2) pathway, which is essential for cell survival following axonal injury .
- Cell Permeability : DPB is cell-permeable, allowing it to effectively reach intracellular targets and exert its protective effects against oxidative stress .
Efficacy in Case Studies
Several studies have documented the protective effects of this compound in various experimental models:
- In Vitro Studies : In neuron-like RGC-5 cells, DPB significantly reduced cell death caused by mitochondrial dysfunction. This was attributed to its ability to reduce oxidized thiols rather than direct scavenging of superoxide .
- In Vivo Models : In rat models of central nervous system axonal injury (e.g., optic nerve transection), DPB demonstrated substantial neuroprotective effects. The treatment resulted in improved neuronal viability and function .
Data Table: Biological Activity of this compound
Properties
InChI |
InChI=1S/C12H11P.B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10,13H; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNNYBXLESRLOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].C1=CC=C(C=C1)PC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455019 | |
Record name | Borane diphenylphosphine complex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41593-58-2 | |
Record name | Borane diphenylphosphine complex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Borane-diphenylphosphine complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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